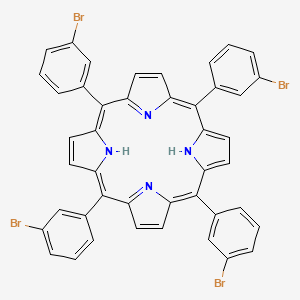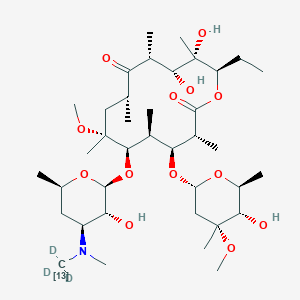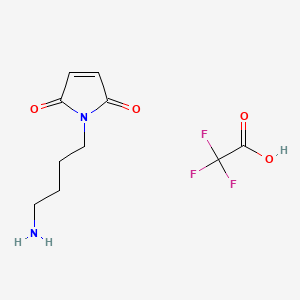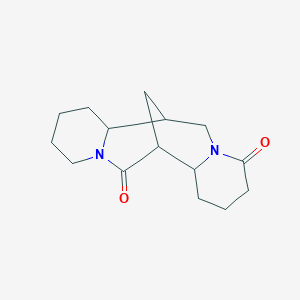
Cinacalcet impurity 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinacalcet impurity 9 is a chemical compound used primarily in the pharmaceutical industry for the development and validation of analytical methods. It is a byproduct formed during the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Cinacalcet impurity 9 involves several steps. One method includes dissolving triphosgene in dichloromethane, stirring and cooling to -5 to 0°C, adding alkali, and then adding R-(+)-1-(1-naphthyl)ethylamine. The mixture is then heated to room temperature (18-23°C) and stirred for a period to obtain an intermediate product. This intermediate is further reacted with 3-(3-trifluoromethylphenyl)propanol under similar conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and agitation speed to ensure high purity and yield. The use of high-quality raw materials and advanced analytical techniques is crucial for maintaining the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Cinacalcet impurity 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and further modification.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include triphosgene, dichloromethane, alkali, and 3-(3-trifluoromethylphenyl)propanol. The reactions are typically carried out under controlled temperatures ranging from -5 to 23°C and require precise pH adjustments .
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and byproducts, which are further purified and characterized using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Wissenschaftliche Forschungsanwendungen
Cinacalcet impurity 9 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used for the development and validation of analytical methods, including stability-indicating assays and impurity profiling. In medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Cinacalcet hydrochloride. In the pharmaceutical industry, it is used for quality control and regulatory compliance .
Wirkmechanismus
The mechanism of action of Cinacalcet impurity 9 is closely related to that of Cinacalcet hydrochloride. Cinacalcet hydrochloride acts as a calcimimetic by increasing the sensitivity of calcium-sensing receptors to extracellular calcium, thereby inhibiting the secretion of parathyroid hormone. This leads to a reduction in serum calcium levels . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Cinacalcet impurity 9 include other impurities formed during the synthesis of Cinacalcet hydrochloride, such as impurity A, impurity B, and impurity C .
Uniqueness: this compound is unique due to its specific formation pathway and its role in the analytical and regulatory processes associated with Cinacalcet hydrochloride. Its presence and quantification are crucial for ensuring the safety and efficacy of the final pharmaceutical product .
Eigenschaften
IUPAC Name |
N-[1-(5,6-dihydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h3-5,7,10-13,15-16,26H,2,6,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAPABQGMRCSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1C=CCC2)NCCCC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)
![1-[2-Amino-3,3-bis(4-fluorophenyl)propanoyl]-4-fluoropyrrolidine-2-carbonitrile](/img/structure/B12298282.png)
![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)
![2-Aminopentanedioic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B12298296.png)


![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-1'-[2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propyl]spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B12298327.png)
![2,4,6-Tris(3'-(pyridin-3-yl)-[1,1'-biphenyl]-3-yl)-1,3,5-triazine](/img/structure/B12298330.png)
![19-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one;hydrate](/img/structure/B12298339.png)
![2-[2-(2-Aminopropanoylamino)propanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12298340.png)



